5-bromo-1-methyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine: is a heterocyclic compound with the molecular formula C3H4BrN3 and a molecular weight of 161.99 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 1-methyl-1H-1,2,4-triazole: The synthesis of 5-bromo-1-methyl-1H-1,2,4-triazol-3-amine typically involves the bromination of 1-methyl-1H-1,2,4-triazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and various substituted triazoles.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Some derivatives have been investigated for their anticancer properties, showing promising results in inhibiting cancer cell growth.
Industry:
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-1,2,4-triazol-3-amine depends on its specific application. In antimicrobial research, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death . In anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 5-Bromo-1-methyl-1H-imidazole
- 2-Bromo-1-methyl-1H-imidazole
Comparison:
- Structural Differences: While these compounds share a bromine and methyl group, their structural differences lead to variations in reactivity and biological activity .
- Unique Properties: 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1700286-66-3 |
---|---|
Molecular Formula |
C3H5BrN4 |
Molecular Weight |
177 |
Purity |
95 |
Origin of Product |
United States |
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